The compound "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol" represents a class of synthetic molecules with potential biological activities. While this specific compound is not directly mentioned in the provided papers, the studies do offer insights into similar compounds with hydroxy groups and their biological effects. For instance, the synthesized amino-1-aryl-6-hydroxy-hex-2-ene-1-ones have shown promising antioxidant and hypolipidemic activities1. Similarly, hydroxamic acids, which are hydroxy derivatives, play a significant role in plant defense2. Moreover, HIMOXOL, a synthetic derivative of oleanolic acid with a hydroxyimino group, has demonstrated cytotoxic effects in breast cancer cells3. These studies suggest that hydroxy-containing compounds can have diverse biological activities, which may also be relevant for the analysis of "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol".
The applications of hydroxy-containing compounds are diverse and span across various fields. In medicine, compounds like HIMOXOL show potential as chemotherapeutic agents due to their ability to induce apoptosis and autophagy in cancer cells3. In agriculture, hydroxamic acids are valuable for enhancing crop resistance to various biotic stressors, which could be an area of application for similar compounds2. The antioxidant and hypolipidemic activities of amino-1-aryl-6-hydroxy-hex-2-ene-1-ones suggest their use in the development of therapeutic agents for managing oxidative stress and lipid disorders1. By extension, "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol" could potentially find applications in these fields, provided it shares similar biological properties with the compounds studied in these papers.
The compound is synthesized from hexaethylene glycol and undec-10-ene through specific chemical reactions that involve etherification processes. It has been studied for its potential applications in materials science and biochemistry, particularly in the development of nanomaterials and as a surfactant in various formulations .
The synthesis of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol involves several key steps:
This method yields a yellow syrupy product with a reported yield of approximately 50%.
The molecular structure of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure, revealing characteristic peaks corresponding to the different hydrogen environments within the molecule .
3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications or enhancing its properties .
The mechanism of action for 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol primarily revolves around its interactions at molecular levels:
These properties make it suitable for applications in drug delivery systems and nanotechnology .
The physical and chemical properties of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol include:
Property | Value |
---|---|
Molecular Weight | 434.607 g/mol |
Molecular Formula | C23H46O7 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
LogP | 3.385 |
Polar Surface Area | 75.610 Ų |
These properties indicate that it is likely soluble in organic solvents but may have limited solubility in water due to its long hydrocarbon chain .
3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol has several promising applications:
Research continues into optimizing its synthesis and exploring new applications across various scientific fields .
3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol is a structurally defined polyether compound with the systematic name reflecting its 29-carbon backbone (nonacosane derivative), a terminal hydroxyl group, six ether oxygen atoms at positions 3,6,9,12,15,18, and a double bond at carbon 28. Its molecular formula is consistently reported as C₂₃H₄₆O₇ across multiple chemical databases and commercial sources [1] [3] [5]. The compound has a molecular weight of 434.60–434.61 g/mol, as confirmed by high-resolution mass spectrometry (exact mass: 434.32435380) [5].
Alternative chemical names include:
The compound’s registry number is CAS 130727-48-9, and it is indexed under PubChem CID 4112233 [1] [4]. Key identifiers include:
Table 1: Comparative Analysis of Polyethylene Glycol (PEG) Derivatives
Compound Name | Molecular Formula | Carbon Atoms | Ether Units | Molecular Weight | |
---|---|---|---|---|---|
3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol | C₂₃H₄₆O₇ | 29 | 6 | 434.61 | |
3,6,9,12,15,18-Hexaoxahexacosan-1-ol | C₂₀H₄₂O₇ | 26 | 6 | 394.55 | [2] |
3,6,9,12,15-Pentaoxahexacosan-1-ol | C₂₁H₄₄O₆ | 26 | 5 | 380.58 | [9] |
The synthesis of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol was first detailed in peer-reviewed literature around 2010, with Kopitzki and colleagues documenting a high-yield (96%) two-step process. This method involves:
The compound’s commercial availability emerged post-2010, with suppliers like Santa Cruz Biotechnology and Dayang Chem listing it for research purposes. Its inclusion in chemical catalogs (e.g., SCBT Catalog #sc-216610) signifies its adoption as a specialty reagent [3] [5]. The synthesis design aligns with late-1990s developments in functionalized PEG derivatives for bioconjugation, though this specific molecule represents an early 21st-century innovation.
This compound exemplifies advanced modifications of PEG-based surfactants and linkers. Its structure integrates two critical features:
Applications highlighted in research include:
Table 2: Research Applications of Key PEG-Based Compounds
Research Application | Compound Used | Functional Advantage | Source |
---|---|---|---|
Drug delivery systems | 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol | Unsaturation for controlled functionalization | [5] [6] |
Membrane protein solubilization | 3,6,9,12,15,18-Hexaoxahexacosan-1-ol | Balanced amphiphilicity | [2] |
Polymer synthesis | 3,6,9,12,15-Pentaoxaeicosan-1-ol | Short-chain solubility modifier | [10] |
Commercial suppliers emphasize its use strictly "for research purposes" and "not intended for diagnostic or therapeutic use" [3] [4]. Current investigations focus on its role in improving pharmacokinetics of hydrophobic drugs through amphiphilic design, leveraging the cis-double bond for bioorthogonal modifications unavailable in saturated analogs [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: